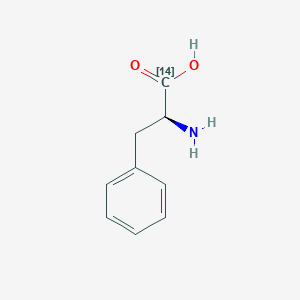

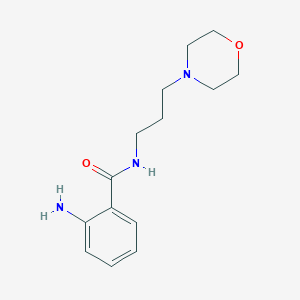

2-amino-N-(3-morpholin-4-ylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

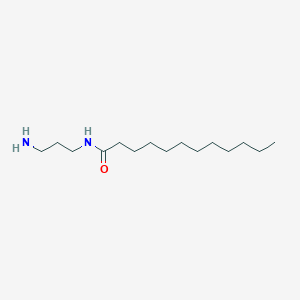

2-amino-N-(3-morpholin-4-ylpropyl)benzamide is a compound that has been synthesized and characterized for its structural and biological properties. It is part of a broader class of compounds that include morpholino groups and have been studied for their potential applications in various fields, including cancer treatment and gastroprokinetic activity.

Synthesis Analysis

The synthesis of compounds similar to 2-amino-N-(3-morpholin-4-ylpropyl)benzamide typically involves condensation reactions. For instance, similar compounds have been synthesized by condensation of isocyanato benzene derivatives with morpholino-indazole amines, prepared from difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques like X-ray crystallography. They generally belong to the monoclinic system and exhibit distinct structural features that can affect their biological activity (Jin et al., 2021).

Chemical Reactions and Properties

These compounds often exhibit significant biological activities, such as inhibiting cancer cell proliferation. The presence of the morpholino group and specific structural features contributes to these properties (Lu et al., 2018).

Physical Properties Analysis

The physical properties, including solubility and stability, are influenced by the molecular structure. However, specific details on the physical properties of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide are not readily available in the research literature.

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are shaped by the functional groups present in the molecule. For example, the amination and cyclization reactions in their synthesis indicate reactivity with isocyanate and hydrazine hydrate compounds (Lu et al., 2021).

Applications De Recherche Scientifique

Cancer Research Applications

- Synthesis and Biological Activity : A study reported the synthesis of a compound through the condensation of isocyanato with morpholino-indazolamine, showing inhibition against cancer cell proliferation (Lu et al., 2017). Another related compound was synthesized and demonstrated inhibitory capacity against cancer cell lines A549 and BGC-823 (Ji et al., 2018).

- Antiproliferative Activity : A molecule with a structure similar to the query compound showed significant inhibitory activity against some cancer cell lines, indicating potential in cancer therapy (Lu et al., 2021).

Synthesis and Development

- Gefitinib Synthesis : The conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture involving a compound similar to the query was a step in the synthesis of Gefitinib, demonstrating the utility in complex organic synthesis (Jin et al., 2005).

- Antidepressant Synthesis : The synthesis of an antidepressant (befol) involved a process that might resemble the synthesis pathways relevant to the query compound, highlighting its potential in medicinal chemistry (Donskaya et al., 2004).

Gastroprokinetic Activity

- Activity of Derivatives : Studies on 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives showed that while the gastroprokinetic activity was generally reduced, some compounds exhibited potent activity, indicating the relevance of the morpholine and benzamide functional groups in developing gastroprokinetic agents (Kato et al., 1995).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(3-morpholin-4-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMWTQOZWOIFAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367966 |

Source

|

| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-N-(3-morpholin-4-ylpropyl)benzamide | |

CAS RN |

13666-71-2 |

Source

|

| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)